molecular formula C9H9ClMg B14338867 Magnesium chloride (3-ethenylphenyl)methanide (1/1/1) CAS No. 104670-17-9

Magnesium chloride (3-ethenylphenyl)methanide (1/1/1)

Cat. No.: B14338867
CAS No.: 104670-17-9
M. Wt: 176.92 g/mol
InChI Key: MXDREMDXYKZSHU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium chloride (3-ethenylphenyl)methanide (1/1/1) is a chemical compound with the molecular formula C_9H_9ClMg. It is a coordination complex where magnesium is bonded to a chloride ion and a 3-ethenylphenylmethanide ligand. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium chloride (3-ethenylphenyl)methanide typically involves the reaction of magnesium chloride with 3-ethenylphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

MgCl2+C9H9MgMgCl2(C9H9)\text{MgCl}_2 + \text{C}_9\text{H}_9\text{Mg} \rightarrow \text{MgCl}_2(\text{C}_9\text{H}_9) MgCl2​+C9​H9​Mg→MgCl2​(C9​H9​)

Industrial Production Methods

Industrial production of magnesium chloride (3-ethenylphenyl)methanide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride (3-ethenylphenyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: Can be reduced under specific conditions to yield reduced magnesium complexes.

    Substitution: Undergoes substitution reactions where the chloride ion or the 3-ethenylphenylmethanide ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

    Substitution Reagents: Such as halogens or other organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide complexes, while substitution reactions can produce a variety of organomagnesium compounds.

Scientific Research Applications

Magnesium chloride (3-ethenylphenyl)methanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which magnesium chloride (3-ethenylphenyl)methanide exerts its effects involves coordination chemistry. The magnesium ion acts as a central metal, coordinating with the chloride ion and the 3-ethenylphenylmethanide ligand. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Magnesium chloride (3-methoxyphenyl)methanide (1/1/1): Similar structure but with a methoxy group instead of an ethenyl group.

    Magnesium chloride (3-chlorophenyl)methanide (1/1/1): Contains a chlorophenyl group instead of an ethenyl group.

Uniqueness

Magnesium chloride (3-ethenylphenyl)methanide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ethenyl group plays a crucial role in the compound’s behavior.

Properties

CAS No.

104670-17-9

Molecular Formula

C9H9ClMg

Molecular Weight

176.92 g/mol

InChI

InChI=1S/C9H9.ClH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

MXDREMDXYKZSHU-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C=C.[Mg+2].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.